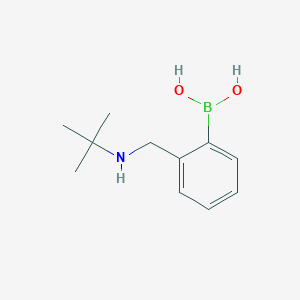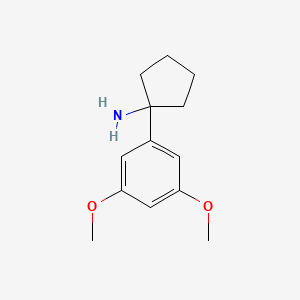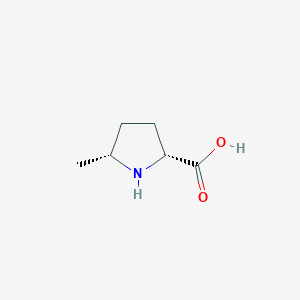-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742139.png)
[(3-methoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a methoxyphenyl group and a pyrazolylmethyl group, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzylamine with 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
(3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can undergo reduction to form a dihydropyrazole derivative.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-hydroxybenzylamine derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methoxybenzylamine
- 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
- 2-methoxy-3-methylphenol
Uniqueness
(3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of a methoxyphenyl group and a pyrazolylmethyl group. This structural arrangement imparts distinct chemical properties and reactivity compared to its similar compounds .
Propriétés
Formule moléculaire |
C16H23N3O |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C16H23N3O/c1-13(2)11-19-12-15(10-18-19)9-17-8-14-5-4-6-16(7-14)20-3/h4-7,10,12-13,17H,8-9,11H2,1-3H3 |
Clé InChI |
RQXNNZMUBHWVLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C=N1)CNCC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-phenylethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742083.png)
![1-ethyl-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11742089.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742097.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742110.png)

![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B11742112.png)
![1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742116.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11742123.png)



![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)
